Cas no 2246432-73-3 (N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine)

N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine is a boronic ester derivative featuring a cyclopropylamine moiety and a tetramethyl dioxaborolane group. This compound is of interest in organic synthesis and medicinal chemistry due to its stability and reactivity as a boron-containing intermediate. The tetramethyl dioxaborolane group enhances hydrolytic stability, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings. The cyclopropylamine substituent may confer unique steric and electronic properties, potentially useful in the design of bioactive molecules. Its structural features make it a versatile building block for the development of pharmaceuticals, agrochemicals, and advanced materials. Proper handling under inert conditions is recommended to preserve its integrity.
N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine structure
2246432-73-3 structure
Product Name:N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine
CAS No:2246432-73-3
MF:C18H28BNO3
MW:317.230825424194
CID:5974729
PubChem ID:165830347
Update Time:2025-10-28

N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine
    • 2246432-73-3
    • EN300-843841
    • Inchi: 1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-7-6-8-16(13-14)21-12-11-20(5)15-9-10-15/h6-8,13,15H,9-12H2,1-5H3
    • InChI Key: JDAJPYZEJMRYIS-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)OCCN(C)C2CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 317.2162239g/mol
  • Monoisotopic Mass: 317.2162239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.9Ų

N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine Pricemore >>

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Additional information on N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine

Introduction to N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine (CAS No. 2246432-73-3)

N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2246432-73-3, represents a novel class of molecules with potential applications in drug development and therapeutic interventions. The unique structural features of this compound, particularly its cyclopropanamine core and boronic ester functionalities, make it a subject of intense interest for researchers exploring innovative chemical entities.

The chemical structure of N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine incorporates several key elements that contribute to its distinct properties and reactivity. The cyclopropanamine ring is known for its strained three-membered structure, which can enhance the bioactivity of molecules containing this moiety. Additionally, the presence of a boronic ester group provides a versatile handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in the development of boronic acid derivatives due to their utility in various biological and pharmaceutical applications. Boronic esters, in particular, have been extensively studied for their role in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. The incorporation of a tetramethyl-1,3,2-dioxaborolan-2-yl group into the structure of N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine not only enhances the stability of the boronic ester functionality but also facilitates its participation in such coupling reactions.

The phenoxy ethyl side chain in this compound adds another layer of complexity and potential functionality. Phenoxy groups are commonly found in biologically active molecules and can influence both the solubility and metabolic stability of a compound. The specific arrangement of atoms within this side chain may contribute to the compound's interactions with biological targets, making it a promising candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of structure-based drug design. The three-dimensional shape and electronic properties of a molecule can significantly impact its binding affinity to biological targets. N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine's unique structural features may offer advantages in terms of binding specificity and efficacy when compared to more conventional molecular scaffolds.

The cyclopropanamine moiety is particularly interesting from a pharmacological perspective. Strained rings often exhibit enhanced reactivity and can be exploited to induce conformational constraints that improve binding interactions with biological targets. This feature has been leveraged in the design of various drug candidates that exhibit improved pharmacokinetic properties.

Boronic esters have also been explored for their potential as protease inhibitors. Proteases play critical roles in numerous biological pathways and are often targeted by therapeutic agents. The ability to modify boronic esters through cross-coupling reactions allows for the creation of libraries of compounds that can be screened for protease inhibition activity. N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine could serve as a valuable building block in such screens.

The phenoxy group's ability to engage in hydrogen bonding and hydrophobic interactions further enhances the compound's potential as a drug candidate. These interactions are crucial for establishing favorable binding affinities with biological targets. By tuning the electronic and steric properties of the phenoxy side chain, researchers can fine-tune the interactions between this compound and its intended targets.

Current research trends suggest that compounds featuring both cyclopropanamine and boronic ester functionalities are likely to remain areas of active investigation. The combination of these features offers a rich chemical space for discovering new therapeutic agents with improved efficacy and selectivity. N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine exemplifies this trend and represents a promising lead for further development.

The synthesis of this compound involves multiple steps that showcase the ingenuity of modern synthetic organic chemistry. The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group requires careful control over reaction conditions to ensure high yields and purity. Additionally, the installation of the phenoxy ethyl side chain necessitates precise functionalization strategies to achieve the desired molecular architecture.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with these systems in meaningful ways. N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}cyclopropanamine stands as an example of how structural complexity can be leveraged to create novel pharmacological entities with potential therapeutic value.

In conclusion, N-methyl-N-{2-[3-(tetramethyl-1,3,2-dioxaborlanan)-phenoxy]ethy)cyclopropanamine (CAS No.22464332-73-3) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of cyclopropanamine and boronic ester functionalities makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing new therapeutic agents.

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